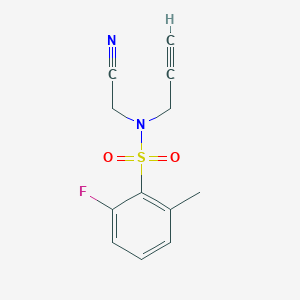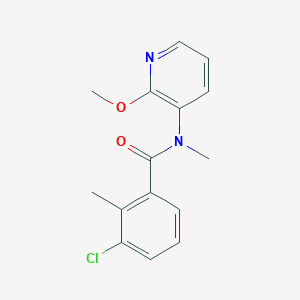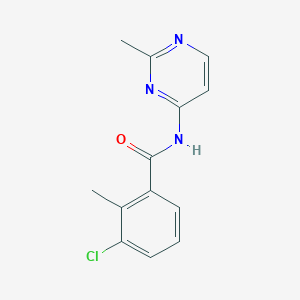
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol, also known as BROMO-MEP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol works by binding to specific proteins or enzymes and altering their activity. It can also act as a competitive inhibitor, preventing other molecules from binding to the same protein or enzyme. The exact mechanism of action of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol is still under investigation.
Biochemical and Physiological Effects:
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cholinesterase and acetylcholinesterase. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect and quantify. It is also stable and can be easily synthesized. However, (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has some limitations. It can be toxic to cells at high concentrations, and it may interfere with other biological processes.
Direcciones Futuras
For the use of (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol include studying its effects on specific proteins and enzymes, exploring its potential as a therapeutic agent, and developing new fluorescent probes and imaging techniques.
Métodos De Síntesis
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-methyl-4-nitroaniline with (S)-2-amino-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. (2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol has also been used to study the effects of drugs on cells and tissues.
Propiedades
IUPAC Name |
(2S)-1-(2-bromo-5-methyl-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6-3-9(12-5-7(2)14)8(11)4-10(6)13(15)16/h3-4,7,12,14H,5H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYQXYAOSFGRK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)NC[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)

![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)


![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)